2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide
Description
This compound belongs to a class of tetrahydropyridinone-based acetamides characterized by a thioether linkage and diverse aryl substitutions. Its structure features:
- 4-(o-Tolyl) substituent: Ortho-methylphenyl group introduces steric hindrance and modulates lipophilicity.
- N-Mesityl (2,4,6-trimethylphenyl) acetamide: A bulky aromatic moiety that may affect solubility and binding affinity in biological systems.
Properties
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-14-9-16(3)23(17(4)10-14)26-22(29)13-30-24-20(12-25)19(11-21(28)27-24)18-8-6-5-7-15(18)2/h5-10,19H,11,13H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKDMVARMLESRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-mesitylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a tetrahydropyridine core, which is known for various biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.
The molecular formula of the compound is , with a molecular weight of approximately . The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown effectiveness against various fungal strains. Preliminary in vitro assays indicated that derivatives of similar structures possess significant antifungal activity against Rhizoctonia solani, with some compounds exhibiting higher efficacy than established fungicides like pyraclostrobin .
| Compound | Concentration (μg/mL) | Activity Level |
|---|---|---|
| TMa | 10 | +++ |
| TMe | 10 | +++ |
| TMf | 10 | +++ |
| Pyraclostrobin | 10 | ++ |
Activity levels are categorized as follows: (−) < 20%, (+) 21%–50%, (++) 51%–80%, and (+++) 81%–100% .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. The thioether group in its structure is believed to play a crucial role in binding to target proteins, thereby disrupting their function. This interaction can lead to cell death in susceptible microorganisms.
Case Study 1: Synthesis and Evaluation
In a study published in Molecules, researchers synthesized several derivatives of the tetrahydropyridine scaffold and evaluated their biological activities. The results suggested that modifications to the phenyl ring significantly influenced the antifungal activity, indicating a structure-activity relationship (SAR) that could guide future drug development efforts .
Case Study 2: Anticancer Potential
Another area of interest is the anticancer potential of related compounds. Research has indicated that certain tetrahydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting the need for further exploration of this compound's potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures.
Key Observations:
Key Observations:
- Reaction Efficiency: Yields >85% are achievable with optimized conditions (e.g., sodium acetate in ethanol) .
- Solvent Systems: Ethanol and acetonitrile are common, with triethylamine aiding in deprotonation .
Table 3: Physicochemical and Hazard Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
